molecular formula C17H23N3O4S2 B12202199 2-(4-tert-butylphenoxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-tert-butylphenoxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B12202199
M. Wt: 397.5 g/mol
InChI Key: DPCSOQSACCMXQF-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound with a unique structure that combines a tert-butylphenoxy group, a propylsulfonyl group, and a thiadiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the tert-butylphenoxy intermediate, which is then reacted with other reagents to form the final compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials, coatings, or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-(4-tert-butylphenoxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H23N3O4S2

Molecular Weight

397.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C17H23N3O4S2/c1-5-10-26(22,23)16-20-19-15(25-16)18-14(21)11-24-13-8-6-12(7-9-13)17(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,18,19,21)

InChI Key

DPCSOQSACCMXQF-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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